
Hydroxystilbamidin
Übersicht
Beschreibung
Hydroxystilbamidine is a hydroxy-4-4’ diamidino stilbene compound used as diisethionate. It is part of the aromatic diamidine series of compounds and exhibits strong activity against bacteria, protozoa, and fungi . Hydroxystilbamidine is clinically used in systemic mycosis, mainly North American blastomycosis, visceral leishmaniasis, and prophylaxis and treatment of African trypanosomiasis . It is also used in cases of malignancy, such as multiple myeloma .
Wissenschaftliche Forschungsanwendungen
Hydroxystilbamidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Fluoreszenzfarbstoff zum Färben von DNA und RNA verwendet und zeigt bei Bindung an diese Nukleinsäuren unterschiedliche Fluoreszenz-Emissionsprofile . In der Biologie wird es häufig als retrograde neuronale Tracer für die neuronale Kartierung in mikroanatomischen Forschungsarbeiten verwendet . In der Medizin wird this compound zur Behandlung von nicht progredienter Blastomykose der Haut und anderer Mykosen verwendet . Es hat auch Anwendungen in der Pathologie für diagnostische Zwecke . In der Industrie wird this compound aufgrund seiner hohen Beständigkeit gegen Ausbleichen und Kompatibilität mit anderen neurohistologischen Methoden in verschiedenen histochemischen Techniken verwendet .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit extrazellulärer DNA und Lysosomen . In Trypanosomen bindet this compound umfangreich und selektiv an kinetoplastische DNA, wodurch die Zellteilung und -vermehrung gehemmt wird . In Hefe bindet es an extranukleäre DNA und verursacht zahlreiche Mutationen . Die Affinität der Verbindung zu Nukleinsäuren, hauptsächlich DNA, führt zu biologischen Wirkungen wie Modifikationen des Kineoplast-Mitochondrien-Systems von Trypanosoma und Veränderungen der Replikation extranukleärer zirkulärer DNA .
Wirkmechanismus
Target of Action
Hydroxystilbamidine, also known as Fluoro-Gold™ , primarily targets extracellular DNA and lysosomes . It exhibits a strong affinity for nucleic acids, particularly DNA . In Trypanosomes, there is extensive and selective binding of Hydroxystilbamidine to the kinetoplastic DNA .
Mode of Action
Hydroxystilbamidine interacts with its targets by binding to the kinetoplastic DNA in Trypanosomes . This binding inhibits cell division and reproduction . In yeast, there is evidence of binding to extranuclear DNA, causing numerous mutations . Hydroxystilbamidine is also taken up in the lysosomes, leading to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .
Biochemical Pathways
It is known that the drug has an affinity for nucleic acids, mainly dna . This interaction leads to modifications of the kinetoplast-mitochondrial system of Trypanosoma, altering extranuclear circular DNA replication . This suggests that Hydroxystilbamidine may affect pathways related to DNA replication and cellular division.
Pharmacokinetics
It is known that hydroxystilbamidine is less toxic than stilbamidine, both experimentally and clinically . More research is needed to fully understand the pharmacokinetics of Hydroxystilbamidine.
Result of Action
The binding of Hydroxystilbamidine to DNA and lysosomes results in a number of molecular and cellular effects. It inhibits cell division and reproduction in Trypanosomes , and causes numerous mutations in yeast by binding to extranuclear DNA . Additionally, it leads to an increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .
Action Environment
It is known that hydroxystilbamidine is less toxic than stilbamidine, suggesting that it may be more stable and effective in various environments
Vorbereitungsmethoden
Hydroxystilbamidin kann über verschiedene Syntheserouten hergestellt werden. Eine übliche Methode beinhaltet die Reaktion von 4,4'-Diamidinostilben mit Hydroxylierungsmitteln unter kontrollierten Bedingungen . Die industrielle Produktion von this compound erfolgt typischerweise in großem Maßstab unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind . Die Verbindung wird oft als Diisethionatsalz hergestellt, um ihre Löslichkeit und Stabilität zu verbessern .
Analyse Chemischer Reaktionen
Hydroxystilbamidin durchläuft verschiedene Arten von chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören hydroxylierte Derivate, reduzierte Formen und substituierte Analoga .
Vergleich Mit ähnlichen Verbindungen
Hydroxystilbamidin gehört zur Reihe der aromatischen Diaminidine, zu denen Pentamidin, Propamidin, Stilbamidin und Berenil gehören . Im Vergleich zu diesen Verbindungen ist this compound experimentell und klinisch weniger toxisch als Stilbamidin . Es zeigt auch eine starke Aktivität gegen eine Vielzahl von Mikroorganismen, darunter Bakterien, Protozoen und Pilze . Die einzigartigen Eigenschaften von this compound, wie seine hohe Beständigkeit gegen Ausbleichen und Kompatibilität mit verschiedenen histochemischen Techniken, machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .
Eigenschaften
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESWZZJYCLFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023136 | |
| Record name | Hydroxystilbamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-99-8 | |
| Record name | Hydroxystilbamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxystilbamidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxystilbamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism is not fully elucidated, hydroxystilbamidine binds to DNA and RNA, particularly in the minor groove of A-T rich regions []. This binding is thought to interfere with essential cellular processes in susceptible organisms, such as ribonuclease activity and potentially DNA replication and transcription [, ].
A: Yes, hydroxystilbamidine has been shown to bind to and stabilize lysosomes in trypanosomes []. In one study, treatment with hydroxystilbamidine led to the appearance of numerous lysosome-like bodies and secretion granules in the parasites [].
A: Research suggests that hydroxystilbamidine can suppress both primary and secondary immune responses to antigens like bovine serum albumin in mice []. This effect appears most prominent in the early stages of the immune response and is attributed to its lysosome-stabilizing and anti-proteolytic properties [].
A: The molecular formula of hydroxystilbamidine isethionate (the commonly used salt form) is C20H28N4O9S2 []. Its molecular weight is 544.6 g/mol [].
A: Hydroxystilbamidine exhibits strong fluorescence, particularly when bound to specific structures within cells and tissues [, , ]. This property is utilized in various research applications, such as fluorescence microscopy for visualizing fungal elements [, ] and retrograde tracing of neurons [, , ].
ANone: The provided research papers primarily focus on the therapeutic applications of hydroxystilbamidine, mainly as an antifungal and antiprotozoal agent. There isn't sufficient information to comment on its catalytic properties.
ANone: While the research papers mention structure-activity relationships, they do not delve into computational chemistry studies or QSAR modeling with hydroxystilbamidine.
A: Hydroxystilbamidine, like other aromatic diamidines, is thought to target the kinetoplast of trypanosomes [, ]. The kinetoplast is a specialized structure within the mitochondrion of these parasites that contains DNA. The specific structural features of hydroxystilbamidine that contribute to its binding affinity and activity against the kinetoplast require further investigation.
A: Hydroxystilbamidine isethionate is the commonly used salt form for clinical applications []. The isethionate salt enhances the drug's stability and water solubility, making it suitable for intravenous administration [].
ANone: The provided research papers predate many current SHE regulations and focus on clinical and experimental applications of hydroxystilbamidine. Therefore, specific information on current SHE regulations and compliance is not available in these papers.
A: Hydroxystilbamidine isethionate is primarily administered intravenously [, ].
A: Hydroxystilbamidine exhibits a distinct pattern of deposition in various organs, including the liver, kidneys, and adrenals, with a strong affinity for connective tissue []. This deposition pattern is linked to its fluorescence properties, enabling visualization in these tissues under specific light conditions [].
ANone: The research papers do not provide conclusive information on whether hydroxystilbamidine crosses the blood-brain barrier.
ANone: The exact elimination pathway of hydroxystilbamidine is not extensively discussed in the provided research.
A: Hydroxystilbamidine has shown efficacy in treating systemic fungal infections, notably North American blastomycosis [, , , , , , , ]. It has also demonstrated potential in treating other fungal infections like histoplasmosis [, ], sporotrichosis [, ] and cryptococcosis []. Historically, it was used to treat leishmaniasis [].
ANone: This Q&A focuses on the scientific aspects of hydroxystilbamidine and does not provide dosage information.
A: Yes, mice have been used as a model organism to study the effects of hydroxystilbamidine on trypanosome infections [, , ] and immune response [].
ANone: The provided research papers primarily focus on the clinical efficacy and initial use of hydroxystilbamidine for treating blastomycosis. While treatment failures and relapses are mentioned, the development of specific resistance mechanisms in B. dermatitidis is not extensively addressed.
ANone: The research papers do not provide sufficient information to definitively address cross-resistance patterns between hydroxystilbamidine and other antifungal agents.
ANone: This Q&A focuses on the scientific aspects of hydroxystilbamidine and does not provide information on lethal doses.
A: High-performance liquid chromatography (HPLC) is a suitable technique for analyzing hydroxystilbamidine in various matrices []. Specific methodologies employing ion-pairing chromatography have been developed to achieve optimal separation and detection of hydroxystilbamidine and related aromatic diamidines [].
A: Yes, HPLC methods coupled with appropriate sample preparation techniques enable the detection and quantification of hydroxystilbamidine in biological fluids like serum and urine [].
ANone: The provided research papers do not discuss the environmental impact or degradation of hydroxystilbamidine.
ANone: While the research mentions that the isethionate salt form improves hydroxystilbamidine's water solubility, detailed studies on its dissolution rate and solubility in various media are not presented.
ANone: Specific information on quality control and assurance procedures during the development, manufacturing, and distribution of hydroxystilbamidine is not available in these research papers.
A: There is evidence suggesting that hydroxystilbamidine can suppress the immune response, particularly in the early phase []. This immunosuppressive effect is attributed to its interference with lysosomal function and proteolytic activity []. Further research is needed to fully understand its impact on the immune system and potential for inducing immune responses.
ANone: The provided research papers do not offer insights into the interactions of hydroxystilbamidine with drug transporters.
ANone: Information regarding the potential of hydroxystilbamidine to induce or inhibit drug-metabolizing enzymes is not found within the provided research papers.
ANone: While the research highlights the therapeutic use of hydroxystilbamidine, details regarding its biocompatibility and biodegradability are not explicitly addressed.
A: Amphotericin B is another antifungal agent that has shown efficacy in treating blastomycosis, particularly in cases where hydroxystilbamidine is ineffective or not well-tolerated [, , ]. The choice of treatment depends on various factors, including the severity and location of the infection, patient-specific considerations, and the treating physician's clinical judgment.
ANone: The research papers predate current concerns about pharmaceutical waste management and do not provide information on recycling or disposal strategies for hydroxystilbamidine.
ANone: While not explicitly mentioned in the research papers, standard research infrastructure and resources used in microbiology, pharmacology, and microscopy are relevant for studying hydroxystilbamidine.
A: The first reports of hydroxystilbamidine's successful use in treating systemic fungal infections, specifically blastomycosis, emerged in the 1950s [, , ]. This marked a significant milestone in the chemotherapy of systemic mycoses, as there were limited effective treatment options available before its introduction [, ].
A: Yes, the fluorescent properties of hydroxystilbamidine have led to its application as a histological stain and a retrograde tracer in neuroanatomy research [, , , ]. Its ability to selectively stain certain structures, such as fungal elements and neurons, makes it a valuable tool in various research fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


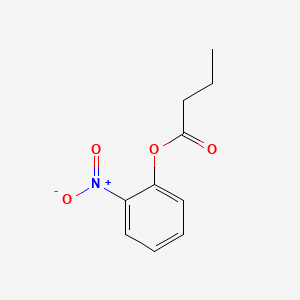

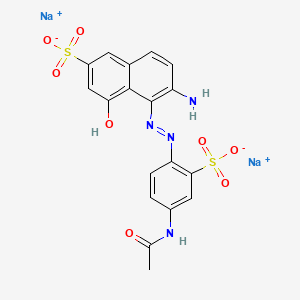
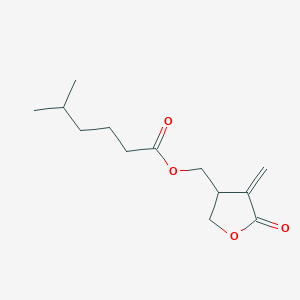

![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
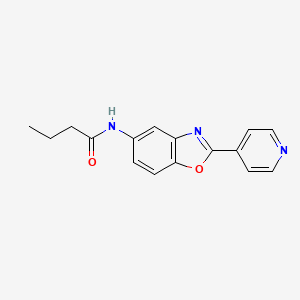
![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)
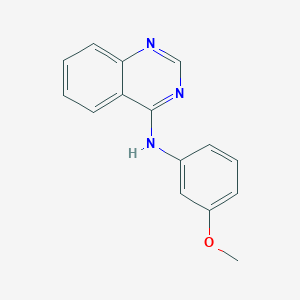
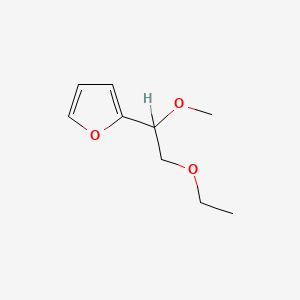
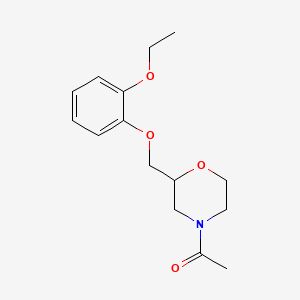
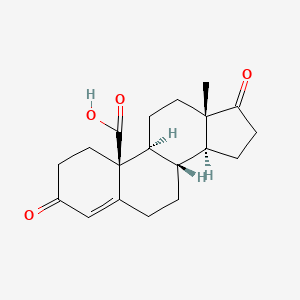

![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1199237.png)
